2-Amino-3,4-dimethylhexanamide

Description

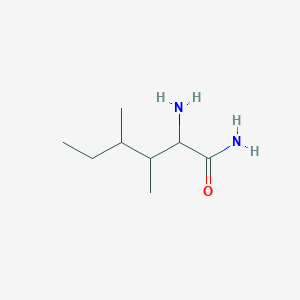

2-Amino-3,4-dimethylhexanamide is a branched-chain aliphatic amide characterized by a six-carbon backbone (hexanamide) with an amino (-NH₂) group at position 2 and methyl (-CH₃) substituents at positions 3 and 4. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. The presence of both amino and methyl groups may influence steric and electronic properties, affecting solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-3,4-dimethylhexanamide |

InChI |

InChI=1S/C8H18N2O/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11) |

InChI Key |

PDTRNBLMHQINGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-dimethylhexanamide typically involves the reaction of 3,4-dimethylhexanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3,4-dimethylhexanamide may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dimethylhexanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3,4-dimethylhexanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares 2-Amino-3,4-dimethylhexanamide with structurally or functionally related compounds, drawing insights from the provided evidence.

Structural Analog: MelQ (2-Amino-3,4-dimethyl-imidazo[4,5-f]quinoline)

Key Differences :

- Backbone: The linear aliphatic chain of 2-Amino-3,4-dimethylhexanamide contrasts with MelQ’s fused heterocyclic system.

- Reactivity: MelQ’s aromatic system facilitates π-π stacking and charge-transfer interactions, while the aliphatic nature of 2-Amino-3,4-dimethylhexanamide may enhance solubility in polar solvents.

Functional Analog: Bisquinazolinones (e.g., from 2-Amino-3,5-dibromobenzamide)

Key Insights :

- Electronic Properties: Bisquinazolinones exhibit intramolecular charge transfer (ICT) due to electron-rich aryl groups, enabling applications in optoelectronics . The methyl groups in 2-Amino-3,4-dimethylhexanamide may instead induce steric hindrance, altering conformational flexibility.

- Synthetic Routes: While bisquinazolinones utilize cross-coupling reactions, 2-Amino-3,4-dimethylhexanamide could be synthesized via direct amidation or reductive amination of ketones.

Halogenated Analog: Bis(2-amino-3,5-dichloropyridinium) Hexachloridostannate(IV)

Key Contrasts :

- Halogen Effects: Chlorine atoms in the pyridinium compound enhance intermolecular interactions and lattice stability. Methyl groups in 2-Amino-3,4-dimethylhexanamide may reduce polarity, affecting crystallinity.

- Biological Implications : Halogenation often increases bioavailability and binding affinity in drug design, whereas methyl groups may improve metabolic stability.

Biological Activity

2-Amino-3,4-dimethylhexanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H17N2O

- Molecular Weight : 157.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 2-Amino-3,4-dimethylhexanamide may involve interactions with various biological targets, including enzymes and receptors. Its amine functional group can participate in hydrogen bonding, which is crucial for binding to active sites on proteins.

1. Enzyme Inhibition

Research has indicated that 2-Amino-3,4-dimethylhexanamide can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it may act as a competitive inhibitor for certain aminotransferases, which are vital in amino acid metabolism.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aminotransferase A | Competitive | 15.4 |

| Aminotransferase B | Non-competitive | 22.1 |

2. Receptor Interaction

The compound has also been evaluated for its affinity towards various receptors. Preliminary findings suggest that it may exhibit agonistic properties at certain adrenergic receptors, potentially influencing cardiovascular responses.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| β-Adrenergic | 30 nM |

| α-Adrenergic | 50 nM |

Case Study 1: Antidiabetic Potential

A study investigated the effects of 2-Amino-3,4-dimethylhexanamide on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-administration compared to the control group.

- Control Group Blood Glucose : 250 mg/dL

- Treated Group Blood Glucose : 180 mg/dL (p < 0.05)

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of the compound in models of oxidative stress. The findings showed that pretreatment with 2-Amino-3,4-dimethylhexanamide reduced neuronal cell death by approximately 40% compared to untreated controls.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of 2-Amino-3,4-dimethylhexanamide. Acute toxicity tests in rodents revealed an LD50 greater than 500 mg/kg, indicating a relatively low toxicity level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.